molecular formula C20H24BrNO2 B3616818 N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide

N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide

Cat. No.: B3616818
M. Wt: 390.3 g/mol
InChI Key: WLTYLBUBHJYFMT-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide is an organic compound with the molecular formula C16H16BrNO2 This compound is characterized by the presence of a benzyl group, a bromo-substituted phenoxy group, and a tert-butylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methylphenol, benzylamine, and tert-butyl bromoacetate.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-3-methylphenol with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form the intermediate tert-butyl 2-(4-bromo-3-methylphenoxy)acetate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzylamine under suitable conditions, such as heating in the presence of a catalyst like N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group in the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium thiolate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(4-bromo-3-methylphenoxy)acetamide: A closely related compound with a similar structure but lacking the tert-butyl group.

    N-benzyl-2-(4-chloro-3-methylphenoxy)-N-tert-butylacetamide: A similar compound with a chloro substituent instead of a bromo group.

    N-benzyl-2-(4-bromo-3-ethylphenoxy)-N-tert-butylacetamide: A compound with an ethyl group instead of a methyl group on the phenoxy ring.

Uniqueness

N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The bromo substituent also imparts distinct properties compared to other halogenated derivatives.

Properties

IUPAC Name

N-benzyl-2-(4-bromo-3-methylphenoxy)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-15-12-17(10-11-18(15)21)24-14-19(23)22(20(2,3)4)13-16-8-6-5-7-9-16/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTYLBUBHJYFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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